molecular formula C14H18O4 B14276527 2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 168032-02-8

2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B14276527
CAS No.: 168032-02-8
M. Wt: 250.29 g/mol
InChI Key: XVTILPSZIJNNJX-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound with a complex structure that includes a benzodioxole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and conditions may vary, but common reagents include bromine, sulfuric acid, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Properties

CAS No.

168032-02-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-methyl-2-(3-methylbutyl)-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C14H18O4/c1-9(2)7-8-14(3)17-11-6-4-5-10(13(15)16)12(11)18-14/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

XVTILPSZIJNNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(OC2=CC=CC(=C2O1)C(=O)O)C

Origin of Product

United States

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